Cas no 1808773-85-4 (N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide)
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1808773-85-4x500.png)
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- Z1991604569
- 1808773-85-4
- N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide
- EN300-6641712
- N-[4-(2-oxoazetidin-1-yl)phenyl]-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
- AKOS033719198
-
- インチ: 1S/C20H28N4O2/c25-19-9-13-24(19)18-6-4-17(5-7-18)21-20(26)23-12-8-16(15-23)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-15H2,(H,21,26)
- InChIKey: PIVGGBUBDNSXKS-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(=CC=1)N1C(CC1)=O)N1CCC(C1)CN1CCCCC1
計算された属性
- 精确分子量: 356.22122615g/mol
- 同位素质量: 356.22122615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 512
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.9Ų
- XLogP3: 1.4
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6641712-0.05g |
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide |
1808773-85-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamideに関する追加情報
Introduction to N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide (CAS No. 1808773-85-4)
N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1808773-85-4, represents a novel molecular entity with a unique structural framework that combines elements of heterocyclic chemistry and pharmacophoric design. The presence of both azetidine and pyrrolidine moieties, along with a phenyl ring and a piperidine substituent, suggests potential interactions with biological targets that could be exploited for therapeutic applications.
The structural complexity of N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide makes it an intriguing candidate for further investigation in medicinal chemistry. The azetidine ring, a five-membered saturated heterocycle, is known for its ability to mimic certain biological functionalities and has been incorporated into various bioactive molecules. In contrast, the pyrrolidine moiety is frequently found in biologically active compounds and can contribute to the compound's solubility and metabolic stability. The phenyl ring and piperidine substituent further enhance the molecule's potential pharmacological properties by providing additional sites for interaction with biological targets.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The unique structural features of N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide make it a promising candidate for such applications. For instance, the combination of an azetidine ring and a piperidine moiety has been shown to enhance binding affinity to certain enzyme targets, while the phenyl ring can serve as a scaffold for further derivatization to improve pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural motifs present in N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide are reminiscent of known bioactive scaffolds, suggesting that it may exhibit similar pharmacological effects. Additionally, the presence of multiple functional groups provides opportunities for structure-based drug design, allowing chemists to optimize the molecule's properties through rational molecular modifications.
The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the careful construction of both the azetidine and pyrrolidine rings, followed by their functionalization with appropriate substituents. This process requires precise control over reaction conditions to ensure high yield and purity. The successful synthesis of this compound demonstrates the capabilities of modern synthetic methodologies and opens up new avenues for further chemical exploration.
In terms of biological activity, preliminary studies have suggested that N-[4-(2-oxtwoazetidinatoxazolephnolypheenol)-ylenyldiindol]pipertionemethyldiindolonecarbonyl] may exhibit properties relevant to several therapeutic areas. For example, its structural similarity to known kinase inhibitors suggests potential activity against aberrantly expressed kinases in cancer cells. Furthermore, the compound's ability to interact with other biological targets such as receptors and ion channels may make it useful in treating neurological disorders or inflammatory conditions.
The development of novel pharmaceuticals relies heavily on the identification and optimization of lead compounds like N-[4-(2-oxtwoazetidinatoxazolephnolypheenol)-ylenyldiindol]pipertionemethyldiindolonecarbonyl]. This process often involves high-throughput screening (HTS) to identify compounds with promising biological activity, followed by structure-based drug design to improve their efficacy and selectivity. The unique structural features of this compound make it an attractive candidate for such approaches, offering opportunities to develop new treatments for various diseases.
The future prospects for N-[4-(2-oxtwoazetidinatoxazolephnolypheenol)-ylenyldiindol]pipertionemethyldiindolonecarbonyl] are bright, with ongoing research aimed at elucidating its mechanism of action and exploring its potential in preclinical studies. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the development of targeted therapies. The combination of innovative synthetic chemistry and advanced computational methods will be crucial in realizing their full therapeutic potential.
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